molecular formula C15H17N3O B2617897 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine CAS No. 477863-71-1

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine

Cat. No.: B2617897
CAS No.: 477863-71-1
M. Wt: 255.321
InChI Key: ZVUSXBFFCHJSFG-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, phenyl, and pyrrolidinyl groups

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyrimidine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidinyl moieties .

Scientific Research Applications

5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of substituents, which can result in unique biological activities and chemical reactivity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

5-methoxy-2-phenyl-4-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-19-13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUSXBFFCHJSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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